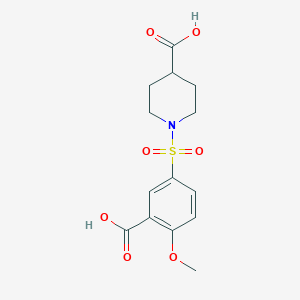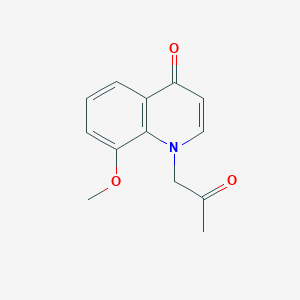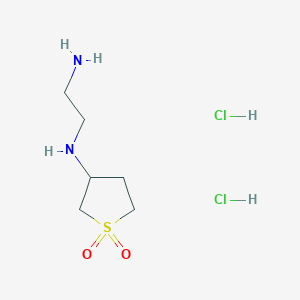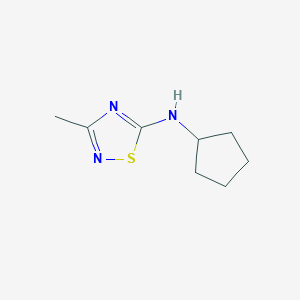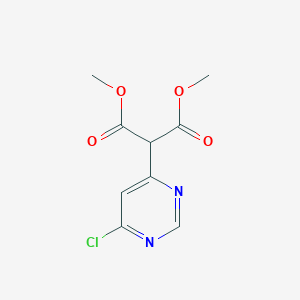
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1597298-23-1 . It has a molecular weight of 222.65 and its IUPAC name is (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride”, often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis
The InChI code for “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is 1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. One common reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” has a molecular weight of 222.65 . .Scientific Research Applications
Synthesis and Transformation
Research demonstrates the versatile reactivity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride in synthesizing diverse heterocyclic systems. For instance, the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and other related compounds from cyanomethanesulfonyl chloride highlights the compound's utility in accessing a variety of biologically relevant structures (Winterwerber, Geiger, & Otto, 2006).
Biological Activities
Studies on derivatives of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride reveal significant biological activities. The synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds exhibited moderate to high activity against Gram-negative and Gram-positive bacteria, indicating their potential as therapeutic agents (Khalid et al., 2016).
Material Science Applications
The compound's utility extends beyond biological activities into materials science, exemplified by the study on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. This research suggests potential applications in energy storage technologies, showcasing the compound's versatility in different scientific domains (Su, Winnick, & Kohl, 2001).
Polymorphism and Crystal Engineering
The compound also plays a role in crystal engineering, as evidenced by the study on concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole. This research highlights its importance in understanding solid-state properties and the development of materials with specific physical characteristics (Shishkina et al., 2020).
Anticancer Research
Further emphasizing its biomedical significance, studies on sulfonamide-based 1,3,4-oxadiazole derivatives synthesized from 5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride reveal good anti-inflammatory activity. Some compounds exhibited excellent anti-inflammatory activity, underscoring the potential for developing new therapeutic agents (Kavitha, Nasarullah, & Kannan, 2019).
properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCOELCLGQPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

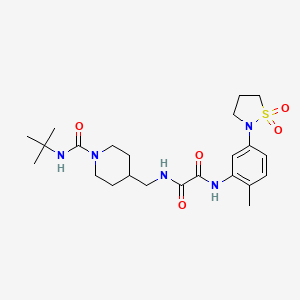
![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2805238.png)
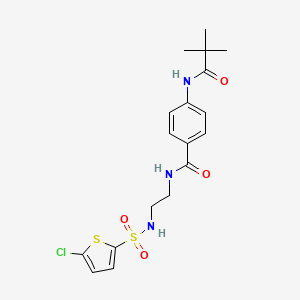
![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)
![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)
![(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2805247.png)
